molecular formula C14H23NO4 B13962271 Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B13962271
M. Wt: 269.34 g/mol
InChI Key: NDDQHMDFXWEUEQ-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by its unique structural framework. This compound is known for its diverse applications in medicinal chemistry and organic synthesis due to its distinctive spirocyclic structure, which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves the Prins cyclization reaction. This method allows the construction of the spirocyclic scaffold in a single step, introducing various substituents at position 4 of the spiro ring . The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a key synthetic route due to its efficiency in constructing the spirocyclic framework .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical properties and biological activities. Its potential as an antituberculosis agent further highlights its significance in medicinal chemistry .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-6-14(7-9-15)11(16)5-4-10-18-14/h4-10H2,1-3H3

InChI Key

NDDQHMDFXWEUEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CCCO2

Origin of Product

United States

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